5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
CAS No.:
Cat. No.: VC15586130
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C22H22N4O3S/c1-4-15(3)26-19(23)18(30(28,29)16-10-6-5-7-11-16)13-17-21(26)24-20-14(2)9-8-12-25(20)22(17)27/h5-13,15,23H,4H2,1-3H3 |
| Standard InChI Key | DJOGJRCRWNPRAO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Introduction
Molecular Features:
| Feature | Details |
|---|---|
| Molecular formula | Likely includes nitrogen (N), sulfur (S), oxygen (O), carbon (C), and hydrogen (H). |
| Functional groups | Sulfonamide (-SO₂), imine (-C=NH), ketone (-C=O). |
| Tricyclic core | Provides rigidity and potential for π–π stacking interactions. |
2. Biological Significance
Sulfonamide derivatives like this compound are widely studied for their therapeutic potential:
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Anticancer Activity:
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Anti-inflammatory Potential:
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Metabolic Regulation:
3. Synthesis Pathways
The synthesis of such compounds typically involves multistep reactions:
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Formation of the Tricyclic Core:
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Cyclization reactions using appropriate precursors like cyanamides or thiadiazoles.
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Introduction of Functional Groups:
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Benzenesulfonylation via sulfonamide coupling.
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Alkylation to add butan-2-yl and methyl groups.
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Example Reaction Scheme:
| Step | Reagents/Conditions | Product Description |
|---|---|---|
| 1 | Cyanamide + Benzene sulfonyl chloride | Intermediate sulfonamide derivative |
| 2 | Cyclization with triazole precursors | Formation of tricyclic core |
| 3 | Alkylation with butan-2-yl halide | Final functionalized compound |
4. Research Findings
Related Studies:
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A study on sulfonamides revealed their potential as enzyme inhibitors for metabolic diseases like Type 2 diabetes .
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Novel benzenesulfonamide derivatives demonstrated selective cytotoxicity in cancer cells with minimal effects on normal cells .
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Molecular docking studies have indicated strong binding affinities for similar compounds with inflammatory targets .
Biological Data:
| Property | Observation |
|---|---|
| Cytotoxicity (IC₅₀) | Effective in micromolar ranges against HeLa cells . |
| Enzyme inhibition | Potential inhibitor of 11β-HSD1 and 5-LOX . |
5. Applications
This compound's structure suggests potential applications in:
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Pharmaceuticals:
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As a lead compound for anticancer or anti-inflammatory drugs.
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In metabolic disease treatment targeting specific enzymes.
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Chemical Biology:
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As a tool for studying enzyme mechanisms due to its functional diversity.
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Structural Biology:
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Its rigid tricyclic core makes it suitable for crystallographic studies to understand protein-ligand interactions.
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